molecular formula C12H10N2O2 B2609971 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile CAS No. 1171936-09-6

2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile

Cat. No.: B2609971
CAS No.: 1171936-09-6
M. Wt: 214.224
InChI Key: XNUPSSRZISQXGS-UHFFFAOYSA-N
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Description

2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile has several scientific research applications:

Future Directions

Quinoline derivatives are a focus of ongoing research due to their potential applications in pharmaceuticals . Future research may uncover new synthesis methods, applications, or properties of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile typically involves the condensation of 6-methoxy-4-oxo-1,4-dihydroquinoline with acetonitrile under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • 6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
  • 4-Hydroxy-2-quinolones

Comparison: Compared to similar compounds, 2-(6-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(6-methoxy-4-oxoquinolin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-9-2-3-11-10(8-9)12(15)4-6-14(11)7-5-13/h2-4,6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUPSSRZISQXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=CC2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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